sodium;propanoate

Overview

Description

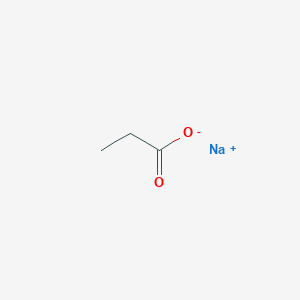

Sodium propionate: C3H5NaO2 . It is commonly used as a food preservative due to its ability to inhibit the growth of mold and some bacteria. This compound is represented by the food labeling E number E281 in Europe and is widely used in bakery products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction is as follows:

C2H5COOH+NaOH→C2H5COONa+H2O

This reaction involves the neutralization of propionic acid with a base, resulting in the formation of sodium propionate and water .

Industrial Production Methods: In industrial settings, sodium propionate is produced by the neutralization of propionic acid with sodium hydroxide. The process involves mixing propionic acid with a sodium hydroxide solution, followed by crystallization to obtain the final product. The reaction conditions are controlled to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium propionate undergoes several types of chemical reactions, including:

Oxidation: Sodium propionate can be oxidized to form carbon dioxide and water.

Reduction: It can be reduced to form propionic acid.

Substitution: Sodium propionate can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

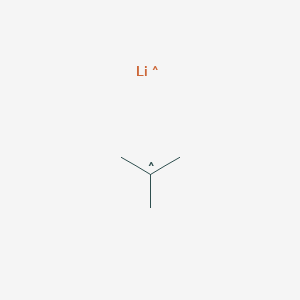

Reduction: Involves the use of reducing agents like lithium aluminum hydride.

Substitution: Can occur in the presence of other cations like potassium or calcium under appropriate conditions.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Reduction: Propionic acid.

Substitution: Potassium propionate, calcium propionate, etc.

Scientific Research Applications

Sodium propionate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its antimicrobial properties and its effects on microbial growth.

Medicine: Investigated for its potential therapeutic effects, including its use as an antifungal agent.

Industry: Widely used as a food preservative in the bakery industry to prevent mold growth.

Mechanism of Action

The primary mechanism by which sodium propionate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic processes of mold and bacteria, preventing their proliferation. Sodium propionate interferes with the enzyme activity within microbial cells, leading to their death .

Comparison with Similar Compounds

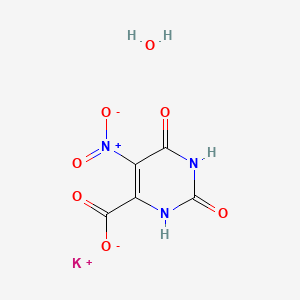

Calcium propionate (C6H10CaO4): Another propionate salt used as a food preservative.

Potassium propionate (C3H5KO2): Similar to sodium propionate but with potassium as the cation.

Comparison:

Sodium propionate vs. Calcium propionate: Both compounds are used as food preservatives, but calcium propionate is often preferred in dairy products due to its calcium content.

Sodium propionate vs. Potassium propionate: Potassium propionate is used in similar applications but may be chosen over sodium propionate in low-sodium dietary products.

Sodium propionate stands out due to its effectiveness in inhibiting mold growth and its widespread use in the bakery industry. Its ease of synthesis and cost-effectiveness make it a popular choice among food preservatives .

Properties

IUPAC Name |

sodium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)